molecular formula C12H17NO B14842463 3-Cyclopropoxy-5-isopropylaniline

3-Cyclopropoxy-5-isopropylaniline

Cat. No.: B14842463
M. Wt: 191.27 g/mol
InChI Key: VXVFKSKWCQJLBG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(propan-2-yl)aniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by the presence of a cyclopropoxy group and a propan-2-yl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(propan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-5-(propan-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Cyclopropoxy-5-(propan-2-yl)aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-(propan-2-yl)aniline
  • 3-Cyclopropoxy-5-(methyl)aniline
  • 3-Cyclopropoxy-5-(ethyl)aniline

Uniqueness

3-Cyclopropoxy-5-(propan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-ylaniline

InChI

InChI=1S/C12H17NO/c1-8(2)9-5-10(13)7-12(6-9)14-11-3-4-11/h5-8,11H,3-4,13H2,1-2H3

InChI Key

VXVFKSKWCQJLBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC2CC2)N

Origin of Product

United States

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